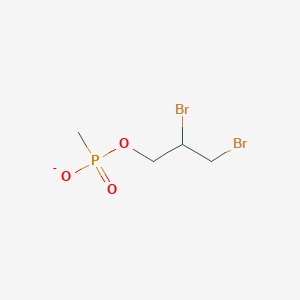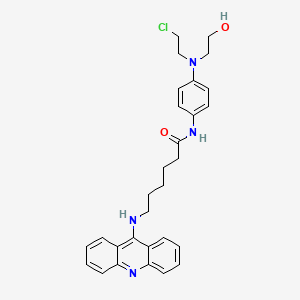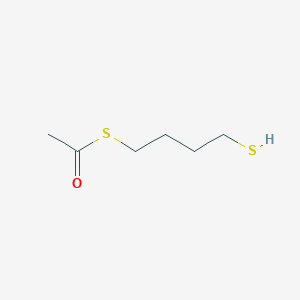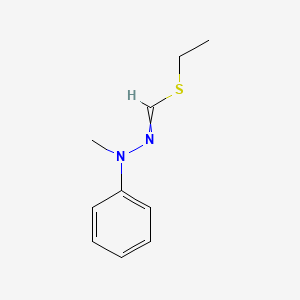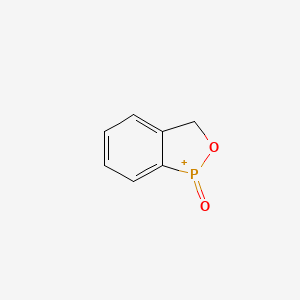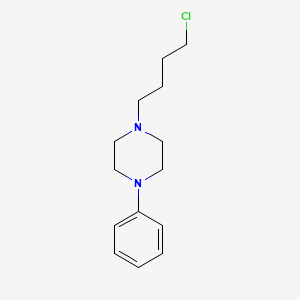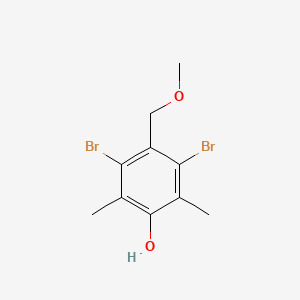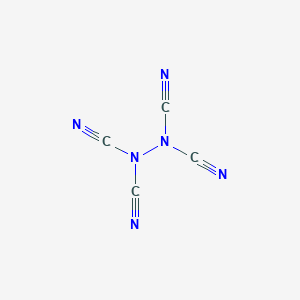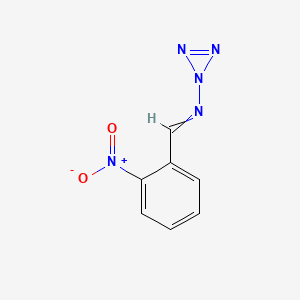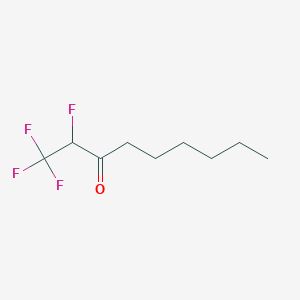
Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate is a unique organic compound characterized by its cyclopropane ring and azidocarbonyl functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with azidocarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is conducted at low temperatures to prevent the decomposition of the azide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes or alkenes to form triazoles, which are important in medicinal chemistry. The cyclopropane ring provides a rigid framework that can influence the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
- Ethyl 1-cyano-1-cyclopropanecarboxylate
- Ethyl 1-cyclopropanecarboxylate
- 1-Aminocyclopropane-1-carboxylic acid
Comparison: Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate is unique due to the presence of the azide group, which imparts distinct reactivity compared to other cyclopropane derivatives. The azide group allows for a variety of chemical transformations that are not possible with other similar compounds, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
116452-89-2 |
|---|---|
Fórmula molecular |
C7H9N3O3 |
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
ethyl 1-carbonazidoylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-6(12)7(3-4-7)5(11)9-10-8/h2-4H2,1H3 |
Clave InChI |
RZOJQLQNOXADQP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC1)C(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
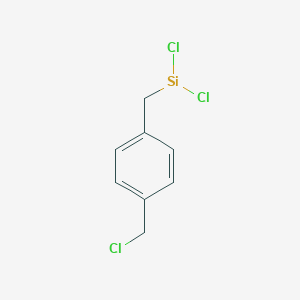
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
